molecular formula C7H13NO3 B2602662 N-methoxy-N-methyloxolane-2-carboxamide CAS No. 907961-91-5

N-methoxy-N-methyloxolane-2-carboxamide

Cat. No.: B2602662
CAS No.: 907961-91-5
M. Wt: 159.185
InChI Key: GNVRFBMUQOGBRH-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyloxolane-2-carboxamide is a cyclic ether derivative containing a tetrahydrofuran (oxolane) ring fused with a carboxamide group. The compound features a methoxy (OCH₃) and methyl (CH₃) substituent on the nitrogen atom of the amide moiety, distinguishing it from simpler carboxamide analogs. It is commercially available in quantities such as 2g and 10g, as listed by CymitQuimica, a supplier specializing in ether-based compounds .

Properties

IUPAC Name

N-methoxy-N-methyloxolane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-8(10-2)7(9)6-4-3-5-11-6/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVRFBMUQOGBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCCO1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-methoxy-N-methyloxolane-2-carboxamide typically involves the reaction of oxolane-2-carboxylic acid with methoxyamine and methylamine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, structural analogs can be inferred based on its functional groups and molecular architecture:

Structural Analogues

N-Methoxy-N-methylpropanamide : An acyclic analog with similar N-substituents but lacking the oxolane ring, which may influence solubility and conformational stability.

Oxolane-2-carboxamide : The parent compound without N-substituents, likely exhibiting higher crystallinity due to unmodified amide hydrogen bonding.

Hypothetical Physicochemical Properties

The methoxy and methyl groups on the amide nitrogen are expected to:

  • Reduce aqueous solubility compared to unsubstituted carboxamides due to steric hindrance and decreased hydrogen-bonding capacity.
  • Enhance lipid solubility, making the compound more suitable for non-polar reaction media or membrane permeability in biological contexts.

Data Table: Illustrative Comparison of Key Features

Note: Specific experimental data are unavailable in the provided evidence. The table below is based on general trends for analogous compounds.

Compound Molecular Weight (g/mol) Predicted Solubility (Water) Key Functional Groups Potential Applications
N-Methoxy-N-methyloxolane-2-carboxamide ~173.2 Low Oxolane, N-methoxy-N-methylamide Organic synthesis, intermediates
N-Methyloxolane-2-carboxamide ~143.2 Moderate Oxolane, N-methylamide Pharmaceuticals, polymers
N-Methoxy-N-methylpropanamide ~131.2 Moderate Acyclic amide, N-methoxy-N-methyl Solvents, agrochemicals

Biological Activity

N-methoxy-N-methyloxolane-2-carboxamide is a chemical compound that has garnered interest for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a methoxy group and a carboxamide functional group attached to an oxolane backbone. Its molecular formula is C7H13NO3C_7H_{13}NO_3 with a molecular weight of 173.21 g/mol. The unique structural characteristics contribute to its diverse biological activities and applications in organic synthesis and drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular processes such as apoptosis, cell proliferation, and signal transduction. The exact mechanism may vary depending on the biological context in which the compound is applied.

Biological Activities

  • Anticancer Potential : Research indicates that derivatives of this compound may disrupt critical protein interactions involved in cancer biology. For instance, studies have shown that it can interfere with the Mdm2-p53 interaction, potentially activating tumor suppressor pathways.
  • Enzyme Modulation : The compound has been investigated for its ability to modulate enzyme activities, which could lead to therapeutic effects in various diseases. For example, its influence on kinases involved in cancer progression has been noted.
  • Toxicological Profile : Safety assessments indicate that this compound exhibits low toxicity levels when used within recommended limits. Toxicological studies have identified no observed adverse effect levels (NOAELs) for reproductive and developmental toxicity, suggesting a favorable safety profile for potential therapeutic applications .

Case Study 1: Anticancer Activity

A study explored the effects of this compound on human cancer cell lines. Results demonstrated a significant reduction in cell viability at specific concentrations, indicating its potential as an anticancer agent. The study highlighted the compound's ability to induce apoptosis through the activation of p53 pathways.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's role as an inhibitor of certain kinases associated with cancer progression. The results showed that this compound effectively inhibited kinase activity, leading to decreased proliferation in cancer cells.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compound Methoxy and carboxamide groupsAnticancer properties; enzyme modulation
(2S)-Naringenin Dihydro-flavonoidAntioxidant and anti-inflammatory effects
(2S,4S)-4-fluoroproline Fluorinated proline derivativeStudied for biological properties

This table illustrates how this compound compares with other compounds in terms of structure and biological activity.

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